5-Bromothiophen-2-ol
CAS No.: 1313392-39-0
Cat. No.: VC20906285
Molecular Formula: C4H3BrOS
Molecular Weight: 179.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1313392-39-0 |
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Molecular Formula | C4H3BrOS |
Molecular Weight | 179.04 g/mol |
IUPAC Name | 5-bromothiophen-2-ol |
Standard InChI | InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1-2,6H |
Standard InChI Key | JAKVDAWKIXMPHZ-UHFFFAOYSA-N |
SMILES | C1=C(SC(=C1)Br)O |
Canonical SMILES | C1=C(SC(=C1)Br)O |
Introduction
Physical and Chemical Properties
Structural Characteristics and Basic Properties
5-Bromothiophen-2-ol consists of a thiophene ring with a bromine atom at the 5-position and a hydroxyl group at the 2-position. Its molecular formula is C₄H₃BrOS with a molecular weight of 179.04 g/mol . The compound's structure provides unique reactivity patterns due to the electronic effects of both the bromine atom and hydroxyl group on the electron-rich thiophene ring system.
Table 1: Physical and Chemical Properties of 5-Bromothiophen-2-ol
Property | Value |
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Molecular Formula | C₄H₃BrOS |
Molecular Weight | 179.04 g/mol |
CAS Number | 1313392-39-0 |
IUPAC Name | 5-bromothiophen-2-ol |
Synonyms | Thiophene-2-ol, 5-bromo- |
InChI | InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1-2,6H |
SMILES | C1=C(SC(=C1)Br)O |
Spectroscopic Characteristics
Spectroscopic analysis of 5-bromothiophen-2-ol provides essential information for structure verification and purity assessment. The compound can be characterized through various analytical methods including NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques allow for accurate identification and quality control of the compound in research and industrial settings.
Synthesis Methods
Laboratory Synthetic Routes
The most common method for synthesizing 5-bromothiophen-2-ol involves the bromination of thiophen-2-ol. The reaction typically employs bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction proceeds at room temperature, and the product is purified by recrystallization from a suitable solvent. This straightforward approach provides good yields and high purity of the target compound.
Another synthetic approach involves the direct bromination of thiophene derivatives followed by functionalization to introduce the hydroxyl group. This multi-step procedure may be necessary when starting materials other than thiophen-2-ol are more readily available .
Industrial Production Methods
In industrial settings, the production of 5-bromothiophen-2-ol may employ more scalable and efficient methods such as continuous flow synthesis. This approach offers better control over reaction conditions, leading to higher yields and improved purity of the final product. Industrial processes often include optimized purification methods to ensure consistent quality of the compound for commercial applications.
Chemical Reactivity
Types of Reactions
The presence of both bromine and hydroxyl functionalities in 5-bromothiophen-2-ol enables a wide range of chemical transformations:
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Substitution Reactions: The bromine atom serves as an excellent leaving group in various substitution reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions allow for the introduction of carbon-based substituents at the 5-position, expanding the structural diversity accessible from this building block.
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Oxidation Reactions: The thiol group can undergo oxidation to form sulfonic acids or sulfoxides, providing access to more highly oxidized thiophene derivatives.
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Reduction Reactions: The bromine atom can be reduced to form the parent thiophen-2-ol compound under appropriate conditions.
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Hydroxyl Group Derivatization: The hydroxyl functionality can be converted to esters, ethers, or other functional groups, enabling further diversification of the molecule.
Reaction Mechanisms
Applications
Pharmaceutical Applications
5-Bromothiophen-2-ol has found significant applications in medicinal chemistry as a building block for the synthesis of biologically active compounds. The thiophene ring is a common heterocyclic scaffold in pharmaceuticals, and the functionalized derivative provides opportunities for creating diverse drug candidates. Several studies have explored the potential of compounds derived from 5-bromothiophen-2-ol in the development of novel therapeutic agents.
For example, compounds containing the 5-bromothiophen-2-ol moiety have been investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and other pharmacological properties. The bromine atom can enhance binding affinity to biological targets, while the hydroxyl group offers possibilities for hydrogen bonding interactions with receptors or enzymes .
Materials Science Applications
In materials science, 5-bromothiophen-2-ol serves as a precursor for the synthesis of functional materials with specific electronic or optical properties. Thiophene-based compounds are widely used in the development of conductive polymers, organic semiconductors, and other advanced materials .
The reactivity of the bromine position allows for the incorporation of the thiophene unit into larger molecular architectures through various coupling reactions. This versatility makes 5-bromothiophen-2-ol valuable in the design and synthesis of materials with tailored properties for applications in organic electronics, sensors, and other technological fields.
Synthesis of Heterocyclic Compounds
5-Bromothiophen-2-ol is utilized in the synthesis of various heterocyclic compounds, including imidazoles, oxadiazoles, and other fused ring systems . For instance, it has been employed in the preparation of 2-[2-(5-bromothiophen-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol, a compound with potential applications in chemical research .
Additionally, the compound has been used in the synthesis of 2-{2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl}-5,7-dichloroquinolin-8-ol and related structures, demonstrating its utility in creating complex molecular frameworks .
Research Findings and Developments
Crystal Structure Studies
Recent crystallographic studies have provided detailed insights into the structural characteristics of compounds containing the 5-bromothiophen-2-yl moiety. For example, the crystal structure of 2-(5-bromothiophen-2-yl)acetonitrile has been determined, revealing interesting intermolecular interactions including halogen bonding .
The study by Pappenfus et al. (2018) observed Type I Br···Br halogen-interaction patterns that are similar to other structures with bromine in the 5-position of thiophene . These findings contribute to understanding the three-dimensional arrangements and supramolecular interactions of 5-bromothiophen-2-yl-containing compounds, which can inform their design for specific applications.
Synthetic Methodology Development
Research continues to develop improved methods for the synthesis and functionalization of 5-bromothiophen-2-ol. Recent work has focused on more efficient and environmentally friendly approaches, such as metal-catalyzed transformations and continuous flow synthesis .
A study by Lu et al. demonstrated the synthesis of 5-bromothiophene-2-carbaldehyde, a related compound that can be transformed into 5-bromothiophen-2-ol through oxidation reactions . These advancements in synthetic methodology enhance the accessibility and utility of 5-bromothiophen-2-ol in research and industrial applications.
Analytical Methods
Various analytical techniques can be employed for the characterization and quality control of 5-bromothiophen-2-ol:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and purity of the compound.
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Mass Spectrometry: Confirms the molecular weight and helps in the identification of the compound.
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Infrared Spectroscopy: Identifies functional groups present in the molecule.
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Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used to assess the purity of the compound.
These analytical methods are essential for ensuring the quality and identity of 5-bromothiophen-2-ol in research and industrial settings.
Derivatives and Related Compounds
Several derivatives of 5-bromothiophen-2-ol have been synthesized and studied for various applications:
Table 2: Selected Derivatives of 5-Bromothiophen-2-ol
These derivatives showcase the versatility of 5-bromothiophen-2-ol as a building block for the creation of diverse chemical entities with potential applications across multiple fields.
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